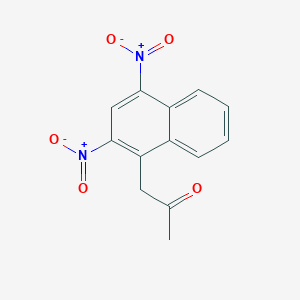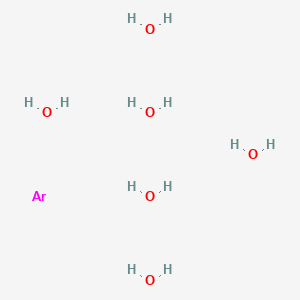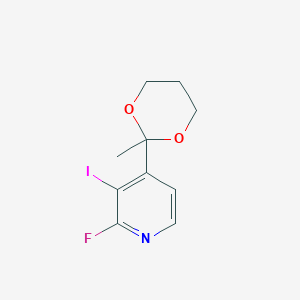
2-Fluoro-3-iodo-4-(2-methyl-1,3-dioxan-2-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-3-iodo-4-(2-methyl-1,3-dioxan-2-yl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with fluorine, iodine, and a 2-methyl-1,3-dioxane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-iodo-4-(2-methyl-1,3-dioxan-2-yl)pyridine can be achieved through multi-step organic synthesis. One common method involves the initial formation of the pyridine ring followed by the introduction of the fluorine and iodine substituents. The 2-methyl-1,3-dioxane group can be introduced through a subsequent reaction.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale organic synthesis techniques. These methods may include the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the desired substituents onto the pyridine ring .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-iodo-4-(2-methyl-1,3-dioxan-2-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: The compound can undergo coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, boronic acids, and bases such as potassium carbonate. Reaction conditions typically involve heating the reaction mixture to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce biaryl compounds, while substitution reactions can yield various substituted pyridines.
Scientific Research Applications
2-Fluoro-3-iodo-4-(2-methyl-1,3-dioxan-2-yl)pyridine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific biological pathways.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.
Chemical Biology: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 2-Fluoro-3-iodo-4-(2-methyl-1,3-dioxan-2-yl)pyridine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine and iodine substituents can influence the compound’s binding affinity and specificity for these targets .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-3-iodopyridine: Lacks the 2-methyl-1,3-dioxane group, making it less sterically hindered.
3-Iodo-4-(2-methyl-1,3-dioxan-2-yl)pyridine: Lacks the fluorine substituent, affecting its electronic properties.
2-Fluoro-4-(2-methyl-1,3-dioxan-2-yl)pyridine: Lacks the iodine substituent, impacting its reactivity in coupling reactions.
Uniqueness
2-Fluoro-3-iodo-4-(2-methyl-1,3-dioxan-2-yl)pyridine is unique due to the combination of its substituents, which confer distinct electronic and steric properties. This makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
137718-88-8 |
|---|---|
Molecular Formula |
C10H11FINO2 |
Molecular Weight |
323.10 g/mol |
IUPAC Name |
2-fluoro-3-iodo-4-(2-methyl-1,3-dioxan-2-yl)pyridine |
InChI |
InChI=1S/C10H11FINO2/c1-10(14-5-2-6-15-10)7-3-4-13-9(11)8(7)12/h3-4H,2,5-6H2,1H3 |
InChI Key |
FIIIOYVCPLDXQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCCCO1)C2=C(C(=NC=C2)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


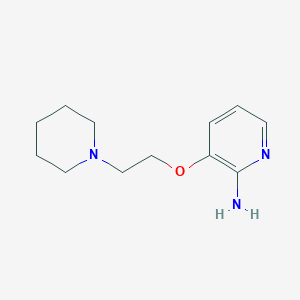
![2-[(2-Methoxyphenyl)methylidene]cyclopentan-1-one](/img/structure/B14266070.png)


![1-Propanol, 3-[[(4-methoxyphenyl)diphenylmethyl]thio]-](/img/structure/B14266084.png)
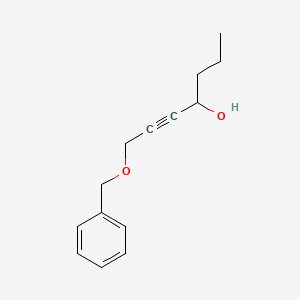
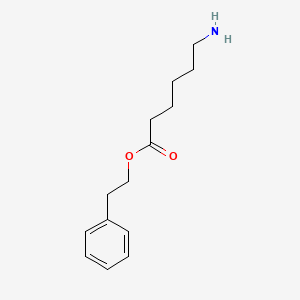
![4-Methyl-2,6-bis({[2-(pyridin-2-yl)ethyl]sulfanyl}methyl)phenol](/img/structure/B14266108.png)
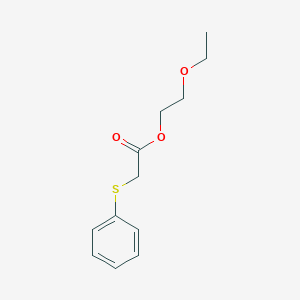
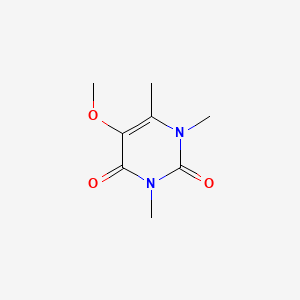
![N~1~,N~1'~-(1,2-Phenylene)bis[N~2~-(4-phenylbutyl)ethanediamide]](/img/structure/B14266129.png)
![4-[(8-Bromooctyl)oxy]-4'-methoxy-1,1'-biphenyl](/img/structure/B14266132.png)
